Cas no 137590-32-0 ((8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate])
phosphinyl]acetate] structure](https://pt.kuujia.com/scimg/cas/137590-32-0x500.png)
137590-32-0 structure
Nome do Produto:(8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate]
(8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] Propriedades químicas e físicas
Nomes e Identificadores
-
- (8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate]
- [R-(R*S*)][[2-Methyl-1-(1-oxopropoxy)propoxy]-(4-phenylbutyl)phosphinyl]acetic acid (-)-cinchonidine (1:1) salt
- (R)-Quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-(((R)-2-methyl-1-(propionyloxy)propoxy)(4-phenylbuty...
- (R)-Quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-(((R)-2-methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)phosphoryl)acetic acid(1:1)
- R-(R*,S*)]-[[2-methyl-1-(1-oxopropoxy)propoxy]-(4-phenylbutyl)phosphinyl] acetic acid, (-)-cinchonidine (1:1) salt
- (R)-Quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)Methanol 2-(((R)-2-Methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)
- [(2-Methyl-1-Propionylpropoxy)(4-Phenylbutyl)Phosphinoyl]Acetic Acid-Cinchonidine
- Cinchonan-9-ol Mono[[(S)-[(1R)-2-Methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate]
- Fosinopril Intermediate 1
- Cinchonan-9-ol, (8alpha,9R)-, mono(((S)-((1R)-2-methyl-1-(1-oxopropoxy)propoxy)(4-phenylbutyl)phosphinyl)acetate) (salt)
- 137590-32-0
- Cinchonan-9-ol, (8alpha,9R)-, mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate]
-
- MDL: MFCD12911890
- Inchi: 3
- Chave InChI: AMCLPZVIVCCLMU-ZBTQCTNHSA-N
- SMILES: C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.CCC(=O)O[C@@H](C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O
Propriedades Computadas
- Massa Exacta: 678.34300
- Massa monoisotópica: 678.343
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 9
- Contagem de Átomos Pesados: 48
- Contagem de Ligações Rotativas: 16
- Complexidade: 897
- Contagem de Unidades Ligadas Covalentemente: 2
- Contagem de Estereocentros Átomos Definidos: 5
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 126A^2
Propriedades Experimentais
- PSA: 136.07000
- LogP: 7.42640
(8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] Informações de segurança
- Código da categoria de perigo: 41-43-52/53
- Instrução de Segurança: S24; S26; S37/39; S61
-
Identificação dos materiais perigosos:
- Frases de Risco:R41
(8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Chemenu | CM145058-1g |
(R)-Quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-(((R)-2-methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)phosphoryl)acetic acid(1:1) |
137590-32-0 | 95% | 1g |
$505 | 2021-08-05 | |
Chemenu | CM145058-1g |
(R)-Quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-(((R)-2-methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)phosphoryl)acetic acid(11) |
137590-32-0 | 95% | 1g |
$*** | 2023-03-30 | |
A2B Chem LLC | AA51139-100mg |
Cinchonan-9-ol, (8α,9R)-, mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] (salt) (9CI) |
137590-32-0 | 100mg |
$115.00 | 2024-04-20 | ||
A2B Chem LLC | AA51139-1g |
Cinchonan-9-ol, (8α,9R)-, mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] (salt) (9CI) |
137590-32-0 | 1g |
$533.00 | 2024-04-20 | ||
Alichem | A189005251-1g |
(1R)-Quinolin-4-yl((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-(((R)-2-methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)phosphoryl)acetate |
137590-32-0 | 95% | 1g |
$457.80 | 2022-04-02 | |
A2B Chem LLC | AA51139-5g |
Cinchonan-9-ol, (8α,9R)-, mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] (salt) (9CI) |
137590-32-0 | 5g |
$1956.00 | 2024-04-20 | ||
A2B Chem LLC | AA51139-500mg |
Cinchonan-9-ol, (8α,9R)-, mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] (salt) (9CI) |
137590-32-0 | 500mg |
$315.00 | 2024-04-20 |
(8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] Literatura Relacionada
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
137590-32-0 ((8a,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate]) Produtos relacionados
- 37437-20-0(2-mercaptobenzothiazole cyclohexylamine salt)
- 2228693-73-8(dimethyl({3-(oxiran-2-yl)phenylmethyl})amine)
- 2229180-88-3(3,3-difluoro-2-(5-fluoro-2-methoxyphenyl)propan-1-amine)
- 847744-19-8(3-(4,6-dimethyl-2-sulfanylpyrimidin-5-yl)propanoic acid)
- 32451-95-9(cis-3-Dodecen-1-ol)
- 927800-77-9(4-Bromo-8-chloroquinoline-3-carboxylic acid ethyl ester)
- 2396580-49-5(2-Pyrimidinamine, 4-[2-(3-fluorophenyl)-4-methyl-5-oxazolyl]-)
- 110-33-8(Dihexyl adipate)
- 892693-38-8([4-(4-Aminophenyl)piperazin-1-yl](1-benzofuran-2-yl)methanone)
- 1203102-19-5(2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(9H-fluoren-2-yl)acetamide)
Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:137590-32-0)[R-(R*,S*)]-[[2-methyl-1-(1-oxopropoxy)propoxy]-(4-phenylbutyl)phosphinyl] acetic acid, (-)-cinchonidine (1:1) salt

Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito